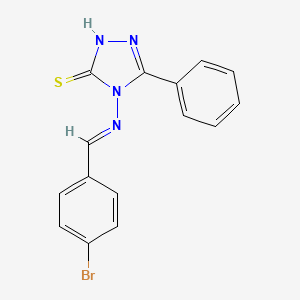
Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H12O3. It belongs to the class of aromatic esters and is commonly used in perfumery and cosmetics due to its pleasant floral scent. The compound is a colorless to pale yellow liquid with a sweet, balsamic odor .
Preparation Methods
Synthetic Routes:
Esterification: Benzyl salicylate can be synthesized by esterifying salicylic acid with benzyl alcohol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid) and occurs under reflux conditions.
Friedel-Crafts Acylation: Another method involves acylating benzene with salicylic acid using an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production: Benzyl salicylate is industrially produced through the esterification process, often using benzyl alcohol and salicylic acid as starting materials.
Chemical Reactions Analysis
Reactions:
Hydrolysis: Benzyl salicylate can undergo hydrolysis in the presence of water or an aqueous base, yielding salicylic acid and benzyl alcohol.
Oxidation: Under oxidative conditions, benzyl salicylate can be converted to salicylic acid.
Reduction: Reduction of benzyl salicylate leads to benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other aromatic compounds.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
- Hydrolysis: Salicylic acid and benzyl alcohol.
- Oxidation: Salicylic acid.
- Reduction: Benzyl alcohol.
Scientific Research Applications
Benzyl salicylate finds applications beyond perfumery:
UV Absorber: It absorbs UV radiation and is used in sunscreens and cosmetic products.
Anti-Inflammatory Properties: Salicylic acid, one of its hydrolysis products, has anti-inflammatory effects and is used in dermatology.
Flavor and Fragrance Industry: Benzyl salicylate contributes to floral and balsamic scents in perfumes and lotions.
Mechanism of Action
The exact mechanism of benzyl salicylate’s effects is not fully elucidated. its UV-absorbing properties protect skin from UV damage, and salicylic acid’s anti-inflammatory action benefits skin health.
Comparison with Similar Compounds
Benzyl salicylate is unique due to its combination of salicylic acid and benzyl alcohol moieties. Similar compounds include:
Benzoic acid, 2-phenylethyl ester: A related compound with a phenylethyl group instead of benzyl.
Benzoic acid, 2-hydroxy-, ethyl ester: Another derivative with an ethyl group .
Properties
CAS No. |
55153-16-7 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
phenacyl 2-hydroxybenzoate |
InChI |
InChI=1S/C15H12O4/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
ALDPCROMRXIHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)




![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)




![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
